Welcome to the BenchChem Online Store!
molecular formula C13H9Cl2NO5S B8427486 Benzene, 1,2-dichloro-4-(4-(methylsulfonyl)-2-nitrophenoxy)- CAS No. 83642-35-7

Benzene, 1,2-dichloro-4-(4-(methylsulfonyl)-2-nitrophenoxy)-

Cat. No. B8427486
M. Wt: 362.2 g/mol
InChI Key: SHDQPHBWYJOEAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04349568

Procedure details

A slurry of 10.5 g (0.0290 mole) of 4-(4-(methylsulfonyl)-2-nitrophenoxy)-1,2-dichlorobenzene and 350 ml of glacial acetic acid was placed in a Parr bottle and 0.5 g of 5% palladium on carbon added under nitrogen. The mixture was placed on a Parr hydrogenator apparatus and the desired reduction carried out with 50 pounds per square inch (psi) of hydrogen. Two batches of equal size were run and the catalyst removed by filtration. The solvent was removed in vacuo leaving crude product which was slurried in aqueous NaOH to remove any residual acetic acid. The aqueous layer was decanted from the product which was dried, to obtain 14.4 g (74.8% yield) of product. Recrystallization from ethanol and water afforded purified 2-(3,4-dichlorophenoxy)-5-(methylsulfonyl)benzenamine, mp 119°-121° C.
Quantity
10.5 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.5 g
Type
catalyst
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
74.8%

Identifiers

REACTION_CXSMILES
[CH3:1][S:2]([C:5]1[CH:19]=[CH:18][C:8]([O:9][C:10]2[CH:15]=[CH:14][C:13]([Cl:16])=[C:12]([Cl:17])[CH:11]=2)=[C:7]([N+:20]([O-])=O)[CH:6]=1)(=[O:4])=[O:3].C(O)(=O)C.[H][H]>[Pd].[OH-].[Na+]>[Cl:17][C:12]1[CH:11]=[C:10]([CH:15]=[CH:14][C:13]=1[Cl:16])[O:9][C:8]1[CH:18]=[CH:19][C:5]([S:2]([CH3:1])(=[O:3])=[O:4])=[CH:6][C:7]=1[NH2:20] |f:4.5|

Inputs

Step One
Name
Quantity
10.5 g
Type
reactant
Smiles
CS(=O)(=O)C1=CC(=C(OC2=CC(=C(C=C2)Cl)Cl)C=C1)[N+](=O)[O-]
Step Two
Name
Quantity
350 mL
Type
reactant
Smiles
C(C)(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Four
Name
Quantity
0.5 g
Type
catalyst
Smiles
[Pd]
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
added under nitrogen
CUSTOM
Type
CUSTOM
Details
the catalyst removed by filtration
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
leaving crude product which
CUSTOM
Type
CUSTOM
Details
to remove any residual acetic acid
CUSTOM
Type
CUSTOM
Details
The aqueous layer was decanted from the product which
CUSTOM
Type
CUSTOM
Details
was dried

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(OC2=C(C=C(C=C2)S(=O)(=O)C)N)C=CC1Cl
Measurements
Type Value Analysis
AMOUNT: MASS 14.4 g
YIELD: PERCENTYIELD 74.8%
YIELD: CALCULATEDPERCENTYIELD 149.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.